molecular formula C9H16O3 B8499787 7-Hydroxy-hept-2-enoic acid ethyl ester

7-Hydroxy-hept-2-enoic acid ethyl ester

Cat. No. B8499787
M. Wt: 172.22 g/mol
InChI Key: GIWXBENVYSOAKP-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

To a solution of 7-hydroxy-hept-2-enoic acid ethyl ester (99.9 g, 0.58 mol) in tetrahydrofuran prepared in the previous step, cooled with ice-water bath, was added sodium hydride (4.80 g, 0.12 mol, 60%) in two portions. The mixture was stirred at 0° C. for 2 h and then at room temperature for 2 h. The mixture was neutralized with a 1 M aqueous hydrochloric acid solution (pH ˜5.0-6.0). Water (1 L) was then added and the mixture was extracted with ethyl acetate (3×1 L). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was treated with hexanes/ethyl acetate (3×800 mL, hexanes/ethyl acetate=10/1, v/v). The mixture was filtered and dried over anhydrous sodium sulfate. The filtrate was concentrated and the crude product was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 10% ethyl acetate/hexanes) to afford (tetrahydro-pyran-2-yl)-acetic acid ethyl ester (77.1 g, 77% yield).
Quantity
99.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[CH3:2].[H-].[Na+].Cl.O>O1CCCC1>[CH2:1]([O:3][C:4](=[O:12])[CH2:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][O:11]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
99.9 g
Type
reactant
Smiles
C(C)OC(C=CCCCCO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice-water bath
WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with hexanes/ethyl acetate (3×800 mL, hexanes/ethyl acetate=10/1
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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